Cas no 942002-54-2 (N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide)

N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide
- N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide
-
- インチ: 1S/C15H12N2OS2/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-12-14(8-10)20-9-16-12/h2-9H,1H3,(H,17,18)
- InChIKey: MUZUQYMCRZEJSE-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2SC=NC2=CC=1)(=O)C1=CC=CC=C1SC
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0126-10mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-3mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-4mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-5mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-20mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-1mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-75mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-100mg |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-2μmol |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2806-0126-20μmol |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide |
942002-54-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamideに関する追加情報
Research Briefing on N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide (CAS: 942002-54-2)
N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide (CAS: 942002-54-2) is a benzothiazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound in drug development.
Recent studies have focused on the synthesis and optimization of N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide to enhance its pharmacological properties. Researchers have employed various synthetic routes to modify the benzothiazole and benzamide moieties, aiming to improve solubility, bioavailability, and target specificity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.
In vitro and in vivo studies have demonstrated that N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide exhibits promising activity against a range of biological targets. Notably, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Additionally, preliminary data indicate that this compound may have antitumor properties, with mechanisms involving the modulation of cell cycle regulators and apoptosis-inducing factors.
The pharmacokinetic profile of N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has also been investigated, with studies highlighting its metabolic stability and distribution in various tissues. These findings are critical for understanding the compound's therapeutic potential and for designing future clinical trials. However, challenges such as optimizing its selectivity and minimizing off-target effects remain areas of active research.
In conclusion, N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide represents a promising candidate for further development in drug discovery. Its multifaceted biological activities and modifiable chemical structure provide a solid foundation for future studies aimed at harnessing its full therapeutic potential. Continued research efforts will be essential to address existing challenges and to advance this compound toward clinical applications.
942002-54-2 (N-(1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide) 関連製品
- 2171947-35-4(2-chloro-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)
- 1355218-66-4(5-(Tert-butylsulfanyl)-2-chloropyridine)
- 1032056-94-2(1-(2-Methylcyclopropanecarbonyl)piperidine-2-carboxylic acid)
- 2012873-98-0(3-(3-bromo-5-chlorophenoxy)propane-1-sulfonyl chloride)
- 854703-93-8(1-(furan-2-yl)ethyl(pentyl)amine)
- 639-14-5(Gypsogenin)
- 792853-77-1(2-{1-(dimethylamino)methylcyclohexyl}acetic acid)
- 851893-13-5(1H-PYRROLE-3,4-DICARBOXYLIC ACID, 2,5-DIFORMYL-, DIETHYL ESTER)
- 1698-38-0(2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide)
- 771583-70-1(Methyl 2-[(3-aminopropyl)sulfanyl]acetate)




